4-Hexenoic acid

Description

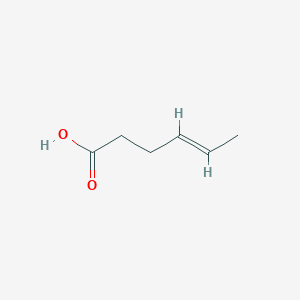

Structure

3D Structure

Properties

IUPAC Name |

(E)-hex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h2-3H,4-5H2,1H3,(H,7,8)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDHFQDUBOVBKZ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00901008 | |

| Record name | NoName_56 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00901008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1577-20-4, 35194-36-6 | |

| Record name | (4E)-4-Hexenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1577-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hex-4-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035194366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hexenoic acid, trans | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001577204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hex-4-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HEXENOIC ACID, TRANS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK2A7VWZ5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4-Hexenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 4-Hexenoic acid. The information is curated for professionals in research and development, with a focus on clarity, data presentation, and experimental context. This compound, a medium-chain unsaturated fatty acid, is of interest for its potential applications in various fields, including its use as a flavoring agent, a chemical intermediate, and for its potential biological activities.[1]

Core Physicochemical Data

The quantitative physicochemical properties of this compound are summarized below. It is important to note that values can differ based on the specific isomer ((E)-trans or (Z)-cis) and whether the data is experimentally determined or predicted.

| Property | Value | Isomer / Notes | Source(s) |

| Molecular Formula | C₆H₁₀O₂ | Not applicable | [2][3][4][5][6] |

| Molecular Weight | 114.14 g/mol | Not applicable | [2][3][6][7] |

| pKa | 4.68 ± 0.10 | Predicted | [4][5][8] |

| 4.98 | Predicted | [9] | |

| Boiling Point | 163-165 °C | (E)-isomer | [2][5] |

| 98 °C at 11 Torr | (E)-isomer | [2][4][5][8] | |

| 100 °C at 10 mmHg | Not specified | [10][11] | |

| 203-204 °C at 760 mmHg | Not specified (est.) | [12] | |

| Melting Point | -17 to -15 °C | (E)-isomer | [2][4][5][8] |

| -35 °C | (E)-isomer | [2][5] | |

| 17.3 °C | Not specified (est.) | [10] | |

| Density | ~0.92 g/mL | (E)-isomer | [2][5] |

| 0.985 ± 0.06 g/cm³ | Predicted | [2][4][5][8] | |

| 0.958 g/mL | (Z)-isomer | [10][11] | |

| Refractive Index | 1.4390 | Not specified | [10][11] |

| logP (o/w) | 1.1 | XLogP3 | [3][8] |

| 1.22 | ALOGPS (Predicted) | [9] | |

| 1.43 | Calculated | [13] | |

| 1.493 | Estimated | [12] | |

| Water Solubility | 7069 mg/L at 25 °C | (Z)-isomer (est.) | [14] |

| Appearance | Colorless liquid | (E)-isomer | [2][4][5] |

| Odor | Fruity | (E)-isomer | [2][4][5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties. Below are generalized protocols for two key parameters, pKa and logP, based on standard laboratory techniques.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like this compound, potentiometric titration is a reliable method.

Principle: The pKa is the pH at which the acid is 50% dissociated into its conjugate base. This point corresponds to the midpoint of the titration curve, where the pH changes least upon addition of a strong base.

Methodology:

-

Preparation: A known concentration of this compound is dissolved in deionized water. A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared.

-

Titration Setup: The acid solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution to monitor the pH continuously.

-

Data Collection: The strong base is added to the acid solution in small, precise increments using a burette. After each addition, the solution is allowed to stabilize, and the pH is recorded.

-

Analysis: The recorded pH values are plotted against the volume of titrant added. The equivalence point is identified as the point of steepest inflection on the curve. The pKa is determined by finding the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[15]

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. The shake-flask method is the traditional and most widely accepted technique for its experimental determination.[16]

Principle: LogP is the base-10 logarithm of the ratio of a compound's concentration in the octanol (B41247) phase to its concentration in the aqueous phase of a two-phase system at equilibrium.[17] A positive value indicates higher solubility in lipids (lipophilic), while a negative value indicates higher solubility in water (hydrophilic).[16]

Methodology:

-

Phase Preparation: High-purity n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period.[18]

-

Sample Preparation: A small, known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: The prepared solution is added to a separation funnel containing a known volume of the second phase. The funnel is then shaken vigorously for a set period to allow the compound to partition between the two immiscible layers until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the octanol and aqueous layers are clearly separated.

-

Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Calculation: The logP value is calculated using the formula: logP = log₁₀ ([solute]octanol / [solute]aqueous)[16]

Visualizations: Workflows and Relationships

Diagrams are provided to illustrate key experimental and logical workflows relevant to the study of this compound.

Caption: Workflow for pKa determination by potentiometric titration.

Caption: Relationship between LogP, molecular properties, and partitioning.

Caption: Potential biological pathway involvement for related fatty acids.[19]

References

- 1. Buy this compound | 1577-20-4 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C6H10O2 | CID 101384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, (4E)- [chembk.com]

- 5. (4E)-4-Hexenoic acid [chembk.com]

- 6. Hex-4-enoic acid | C6H10O2 | CID 638127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (CAS 35194-36-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound|lookchem [lookchem.com]

- 9. Human Metabolome Database: Showing metabocard for hex-4-enoic acid (HMDB0340953) [hmdb.ca]

- 10. 35194-36-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. This compound, 35194-36-6 [thegoodscentscompany.com]

- 13. LIPID MAPS [lipidmaps.org]

- 14. (Z)-4-hexenoic acid, 13855-41-9 [thegoodscentscompany.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acdlabs.com [acdlabs.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. agilent.com [agilent.com]

- 19. Frontiers | Priming by Hexanoic Acid Induce Activation of Mevalonic and Linolenic Pathways and Promotes the Emission of Plant Volatiles [frontiersin.org]

An In-depth Technical Guide to 4-Hexenoic Acid: CAS Number, Structure, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexenoic acid, a monounsaturated carboxylic acid, serves as a versatile building block in organic synthesis and holds potential in various applications, including the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, and known biological relevance.

Chemical Identity and Structure

This compound is a six-carbon fatty acid characterized by a double bond between the fourth and fifth carbon atoms. It can exist as two geometric isomers: cis (Z) and trans (E).

Structure:

-

Chemical Formula: C₆H₁₀O₂

-

Molecular Weight: 114.14 g/mol [1]

-

IUPAC Name: hex-4-enoic acid[2]

-

Synonyms: γ-Hexenoic acid[3]

The CAS Registry Number for this compound can vary depending on the isomeric form:

-

35194-36-6: This CAS number typically refers to a mixture of cis and trans isomers of this compound.[4][5][6][7]

-

13855-41-9: This CAS number is specifically assigned to cis-4-Hexenoic acid.[8]

-

1577-20-4: This CAS number is assigned to (E)-hex-4-enoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing and executing chemical reactions and purification procedures.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | [1][9] |

| Molecular Weight | 114.14 g/mol | [1] |

| Melting Point | -17 to -15 °C | [10] |

| Boiling Point | 205-207 °C (at 760 mmHg); 98-100 °C (at 10-11 mmHg) | [5][10][11] |

| Density | ~0.96 g/mL | [11] |

| pKa | 4.68 ± 0.10 (Predicted) | [10] |

| Refractive Index | ~1.439 | [11] |

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound and its derivatives. The choice of method often depends on the desired stereochemistry (cis or trans) and the available starting materials.

Experimental Protocol: Wittig Reaction for the Synthesis of Alkenes

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. This reaction can be adapted to synthesize this compound derivatives. Stabilized ylides generally favor the formation of the (E)-alkene, while non-stabilized ylides lead to the (Z)-alkene.[12][13]

Materials:

-

Appropriate aldehyde (e.g., a protected 3-formylpropanoic acid derivative)

-

Appropriate alkyl halide (e.g., ethyl bromoacetate)

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous solvent (e.g., THF, diethyl ether)

Procedure:

-

Preparation of the Phosphonium Salt: A solution of triphenylphosphine in an anhydrous solvent is reacted with an appropriate alkyl halide under an inert atmosphere. The resulting phosphonium salt typically precipitates and can be collected by filtration.

-

Formation of the Ylide (Wittig Reagent): The phosphonium salt is suspended in an anhydrous solvent and deprotonated with a strong base at a low temperature (e.g., 0 °C or -78 °C). The formation of the ylide is often indicated by a color change.

-

Wittig Reaction: The aldehyde is added dropwise to the solution of the ylide at a controlled temperature. The reaction mixture is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation to yield the desired this compound derivative. Subsequent hydrolysis of the ester group may be required to obtain the free carboxylic acid.

A generalized workflow for a Wittig reaction is depicted below:

Caption: A logical workflow for the synthesis of an alkene via the Wittig reaction.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation of this compound. While specific peak assignments require experimental data, general characteristics can be predicted.

-

¹H NMR: Expected signals would include a triplet for the terminal methyl group, multiplets for the methylene (B1212753) groups, and signals in the olefinic region for the protons on the double bond. The coupling constants of the olefinic protons can help determine the stereochemistry (cis or trans).

-

¹³C NMR: The spectrum would show distinct signals for the carboxylic acid carbon, the two sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the methylene and methyl groups.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and the C=C stretch of the alkene.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound. Fragmentation patterns can provide further structural information. PubChem provides some GC-MS data for hex-4-enoic acid.[8]

Biological Significance and Applications

This compound and its derivatives have garnered interest in the field of drug development.

-

Antibacterial and Anti-inflammatory Effects: Studies have suggested that (E)-4-Hexenoic acid possesses antibacterial and anti-inflammatory properties, indicating its potential for therapeutic applications.[14]

-

GABA-T Inhibition: A significant derivative, 4-amino-5-hexenoic acid (vigabatrin), is a known inhibitor of γ-aminobutyric acid transaminase (GABA-T). By preventing the breakdown of the inhibitory neurotransmitter GABA, vigabatrin (B1682217) is used as an antiepileptic medication.

The synthesis of vigabatrin often involves intermediates that are derivatives of this compound, highlighting the importance of this scaffold in medicinal chemistry. A logical relationship diagram illustrating the connection between this compound and its application in the synthesis of vigabatrin is shown below.

Caption: Relationship between this compound and the therapeutic action of Vigabatrin.

Conclusion

This compound is a valuable chemical entity with established synthetic routes and emerging biological significance. This guide provides foundational knowledge for researchers and professionals engaged in organic synthesis and drug discovery, facilitating further exploration and application of this versatile molecule. The detailed physicochemical data and synthetic workflow diagrams serve as practical resources for laboratory work and conceptual understanding.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C6H10O2 | CID 101384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. data.epo.org [data.epo.org]

- 8. Hex-4-enoic acid | C6H10O2 | CID 638127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cis-hex-4-enoic acid | C6H10O2 | CID 5385728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound|lookchem [lookchem.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

- 14. chembk.com [chembk.com]

An In-depth Technical Guide to the Synthesis and Purification of 4-Hexenoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the geometric isomers of 4-hexenoic acid: (E)-4-hexenoic acid and (Z)-4-hexenoic acid. This document details stereoselective synthetic methodologies, robust purification protocols, and includes quantitative data from analogous reactions to guide laboratory work.

Introduction to this compound Isomers

This compound, a six-carbon monounsaturated fatty acid, exists as two geometric isomers, (E) (trans) and (Z) (cis), depending on the arrangement of substituents around the C4-C5 double bond. These isomers can exhibit different physical properties and biological activities, making their selective synthesis and purification crucial for research and development in pharmaceuticals, flavorings, and fine chemicals.

Synthesis of this compound Isomers

The stereoselective synthesis of (E)- and (Z)-4-hexenoic acid can be achieved through established organic reactions, primarily the Doebner-Knoevenagel condensation for the (E)-isomer and the Wittig reaction for the (Z)-isomer.

Synthesis of (E)-4-Hexenoic Acid (trans)

The Doebner modification of the Knoevenagel condensation is a reliable method for synthesizing α,β-unsaturated acids, and it strongly favors the formation of the more thermodynamically stable (E)-isomer.[1] The reaction involves the condensation of an aldehyde with malonic acid in the presence of a basic catalyst, followed by decarboxylation.[2] For the synthesis of (E)-4-hexenoic acid, the starting aldehyde is butanal.

Caption: Doebner-Knoevenagel reaction for (E)-4-hexenoic acid synthesis.

Experimental Protocol: Doebner-Knoevenagel Synthesis of (E)-4-Hexenoic Acid (Analogous to Sorbic Acid Synthesis) [3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine crotonaldehyde (B89634) (1.14 moles, analogous to butanal), malonic acid (1.15 moles), and pyridine (1.52 moles).

-

Reaction Conditions: Heat the mixture on a steam bath for 3 hours. The evolution of carbon dioxide should be observed.

-

Work-up: Cool the flask in an ice bath. With shaking, add a solution of concentrated sulfuric acid (0.76 moles) in 100 mL of water.

-

Isolation: Filter the crude acid by suction and wash with a small amount of ice water.

-

Purification: Recrystallize the crude product from boiling water. The purified acid will separate upon standing overnight in an ice chest. Filter to obtain the final product.

Synthesis of (Z)-4-Hexenoic Acid (cis)

The Wittig reaction is a versatile method for alkene synthesis that allows for stereochemical control. To favor the (Z)-isomer, a non-stabilized ylide is typically used under salt-free conditions. The reaction involves the addition of a phosphorus ylide to an aldehyde or ketone.[4] For the synthesis of (Z)-4-hexenoic acid, the reaction would involve propanal and a phosphonium (B103445) ylide derived from 3-halopropanoic acid.

Caption: Wittig reaction for the synthesis of (Z)-4-hexenoic acid.

Experimental Protocol: Z-Selective Wittig Reaction (General Procedure) [5]

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the appropriate phosphonium salt (e.g., (3-carboxypropyl)triphenylphosphonium (B14145455) bromide) in anhydrous THF. Cool the suspension to -78 °C and add a strong base (e.g., n-butyllithium) dropwise until the deep color of the ylide persists.

-

Reaction with Aldehyde: Add a solution of propanal in anhydrous THF dropwise to the ylide solution at -78 °C.

-

Reaction Progression: Allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Work-up: Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution. Extract the product with diethyl ether.

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product, which contains triphenylphosphine oxide, is then purified by column chromatography.

Quantitative Data for Synthesis

Specific yield and isomeric ratio data for the synthesis of this compound are not extensively reported in the literature. The following table provides data for analogous reactions to serve as a guide.

| Reaction | Aldehyde | Ylide/Active Methylene | Product | Yield (%) | Isomeric Ratio (E:Z) | Reference |

| Doebner-Knoevenagel | Crotonaldehyde | Malonic Acid | Sorbic Acid | 28-32 | Predominantly E | [3] |

| Doebner-Knoevenagel | Vanillin | Malonic Acid | Ferulic Acid | 60 | Predominantly E | [6] |

| Aqueous Wittig | Benzaldehyde | Methyl bromoacetate | Methyl cinnamate | 46.5 | 95.5:4.5 | [7] |

| Arsine-mediated Wittig | Benzaldehyde | Bromoacetophenone | Chalcone | ~99 | >19:1 | [8] |

Purification of this compound Isomers

The purification of this compound isomers from the crude reaction mixture is essential to remove unreacted starting materials, byproducts (such as triphenylphosphine oxide from the Wittig reaction), and the undesired geometric isomer. A multi-step purification workflow is often necessary.

Caption: General purification workflow for this compound isomers.

Aqueous Work-up and Extraction

An initial aqueous work-up is crucial to remove water-soluble impurities. For acidic products like carboxylic acids, a base wash can be employed to extract the product into the aqueous phase as its carboxylate salt, leaving neutral impurities (like triphenylphosphine oxide) in the organic phase. Subsequent acidification of the aqueous layer will precipitate the carboxylic acid, which can then be extracted back into an organic solvent.[9]

Experimental Protocol: Acid-Base Extraction

-

Dissolve the crude reaction mixture in an organic solvent such as diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction 2-3 times, combining the aqueous layers.

-

Carefully acidify the combined aqueous layers with dilute HCl until the solution is acidic (pH ~2-3).

-

Extract the precipitated this compound with fresh organic solvent (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Fractional Distillation

Fractional distillation is effective for separating compounds with different boiling points.[10] While the boiling points of (E)- and (Z)-4-hexenoic acid are expected to be very close, fractional distillation can be used to remove lower-boiling solvents and some impurities. For compounds with boiling points above 150 °C at atmospheric pressure, vacuum distillation is recommended to prevent decomposition.[11]

Physical Properties of this compound Isomers

| Isomer | Boiling Point | Reference |

| (Z)-4-Hexenoic acid | 100 °C at 10 mmHg | [12] |

Experimental Protocol: Fractional Vacuum Distillation

-

Set up a fractional distillation apparatus with a Vigreux column, a vacuum-adapter, a condenser, and receiving flasks.

-

Place the crude this compound in the distillation flask with a magnetic stir bar.

-

Apply a vacuum and gently heat the flask.

-

Collect and discard any low-boiling forerun.

-

Collect the fraction that distills at the expected boiling point under the applied pressure.

Chromatographic Separation

For the challenging separation of geometric isomers, chromatographic techniques are often the most effective.

Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity.[13] While standard C18 columns may struggle to separate cis/trans isomers, specialized columns or modified mobile phases can improve resolution.[13]

Experimental Protocol: Preparative RP-HPLC (General Conditions)

-

System: A preparative HPLC system with a UV detector.

-

Column: A high-resolution reversed-phase column (e.g., C18 or a specialized column for fatty acids).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to suppress ionization of the carboxylic acid. The exact ratio will need to be optimized.

-

Detection: UV detection at a low wavelength (e.g., 205-215 nm).

-

Procedure: Dissolve the sample in the mobile phase and inject it onto the column. Collect the fractions corresponding to the eluting isomers. Combine the pure fractions and remove the solvent.

Silver ion chromatography is a powerful technique for separating unsaturated compounds based on the interaction between silver ions and the π-electrons of the double bonds.[14][15] The silver ions are typically immobilized on a solid support (e.g., silica (B1680970) gel or an ion-exchange resin).[15] Cis isomers generally interact more strongly with the silver ions and are retained longer than trans isomers.[16]

Experimental Protocol: Silver Ion Solid-Phase Extraction (SPE) [15]

-

Column Preparation: Pass a solution of silver nitrate (B79036) in acetonitrile/water through a cation-exchange SPE cartridge to load the silver ions. Wash the cartridge with acetonitrile, acetone, and then dichloromethane.

-

Sample Loading: Dissolve the mixture of this compound isomers (as methyl esters for better compatibility) in a small volume of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and apply it to the column.

-

Elution: Elute the isomers using a stepwise gradient of increasingly polar solvents. The trans-isomer will elute first with a less polar solvent system (e.g., hexane/diethyl ether), followed by the cis-isomer with a more polar solvent system (e.g., diethyl ether/acetic acid).

-

Analysis and Recovery: Analyze the collected fractions by GC or HPLC to confirm separation. Combine the pure fractions and remove the solvent. If the methyl esters were used, they can be hydrolyzed back to the free acids.

Purity Analysis and Quantitative Data

The purity of the final products should be assessed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data for Purification of Unsaturated Fatty Acid Isomers

| Technique | Compound Type | Separation Achieved | Purity/Efficiency | Reference |

| Fractional Distillation | Fatty Acids | Separation by chain length | >90% purity for 2-carbon difference | [17] |

| Preparative RP-HPLC | C16-C22 FAMEs | Baseline separation of cis/trans isomers | >98% reproducibility of fractionation | |

| Silver Ion SPE | C18 FAMEs | Fractionation of cis and trans isomers | Effective for simplifying GC analysis | [16] |

Conclusion

The stereoselective synthesis and purification of (E)- and (Z)-4-hexenoic acid are achievable through a combination of classic organic reactions and modern purification techniques. The Doebner-Knoevenagel condensation provides a reliable route to the (E)-isomer, while the Wittig reaction can be tuned to favor the (Z)-isomer. A multi-step purification process involving acid-base extraction, fractional distillation, and high-performance liquid chromatography or silver ion chromatography is necessary to obtain the individual isomers in high purity. While specific quantitative data for this compound is sparse, the provided protocols and data for analogous systems offer a strong foundation for researchers to develop and optimize their own procedures.

References

- 1. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Knoevenagel Condensation [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. chemtube3d.com [chemtube3d.com]

- 6. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]

- 7. data.epo.org [data.epo.org]

- 8. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]

- 11. Organic Chemistry - Purification of organic compounds | askIITians [askiitians.com]

- 12. benchchem.com [benchchem.com]

- 13. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. aocs.org [aocs.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

4-Hexenoic Acid: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexenoic acid, a monounsaturated short-chain fatty acid, is a molecule of growing interest in various scientific domains. Its presence in natural sources, particularly as a metabolite in fungal species, and its potential biological activities warrant a deeper understanding of its origins and methods for its isolation. This technical guide provides a comprehensive overview of the natural occurrences of this compound, detailed methodologies for its isolation and purification, and quantitative data where available.

Natural Sources of this compound

This compound is found in a variety of natural matrices, ranging from fruits and fermented products to microbial cultures.

Fungal Metabolism: The most well-documented source of this compound is through the fungal detoxification of sorbic acid, a common food preservative.[1] Several fungal species, notably from the genera Geotrichum and Penicillium, are capable of metabolizing sorbic acid into various compounds, including trans-4-hexenoic acid. While the primary conversion product can sometimes be trans-4-hexenol, this compound is a significant related metabolite. The conversion process is a detoxification mechanism for the fungi.

Fruits and Fermented Foods: Volatile organic compound profiling has identified hexenoic acids in various fruits, including strawberries and citrus varieties. However, the specific isomeric form and concentration are often not detailed. Its presence has also been noted in fermented products like wine and fermented cucumbers.

Quantitative Data

Quantitative data for this compound in natural sources is limited. The most significant data point comes from the fungal conversion of sorbic acid, although it often pertains to the related alcohol.

| Natural Source | Analyte | Concentration/Yield | Method of Analysis |

| Mucor sp. A-73 culture with sorbic acid | trans-4-hexenol | > 90% yield | Gas Chromatography |

| Geotrichum sp. C-48 culture with sorbic acid | trans-4-hexenoic acid | Not explicitly quantified | Gas Chromatography-Mass Spectrometry |

| Strawberry (various varieties) | Hexenoic acid methyl ester | Varies with maturation stage | Headspace-Solid Phase Microextraction GC-MS |

| Wine | This compound | Present, not quantified | Not specified |

| Blood Orange Wine | This compound | Present, not quantified | Not specified |

Experimental Protocols

The following section details a comprehensive methodology for the production of this compound via fungal fermentation of sorbic acid, followed by its isolation, purification, and analysis. This protocol is a composite based on established methods for short-chain fatty acid extraction and analysis.

Part 1: Fungal Fermentation and Production of this compound

This protocol is adapted from studies on the fungal metabolism of sorbic acid.

1.1. Materials and Reagents:

-

Geotrichum sp. culture

-

Potato Dextrose Agar (PDA) for culture maintenance

-

Liquid fermentation medium (e.g., 5% glucose, 1% peptone, 0.1% yeast extract)

-

Potassium sorbate (B1223678)

-

Shaking incubator

-

Autoclave

-

Sterile flasks

1.2. Fungal Culture and Fermentation:

-

Maintain the Geotrichum sp. culture on PDA slants at 4°C.

-

Prepare the liquid fermentation medium and sterilize by autoclaving.

-

Inoculate a starter culture by transferring a loopful of the fungal culture into a flask containing the sterile liquid medium. Incubate at 25-28°C on a rotary shaker at 150 rpm for 48-72 hours.

-

Prepare the main production culture by inoculating fresh sterile liquid medium with the starter culture (e.g., 5% v/v).

-

Add a sterile solution of potassium sorbate to the main culture to a final concentration of 500 ppm.

-

Incubate the production culture at 25-28°C on a rotary shaker at 150 rpm for 7-14 days. Monitor the culture for growth and the characteristic odor associated with the metabolites.

Part 2: Isolation and Purification of this compound

This section outlines two common methods for extracting short-chain fatty acids from aqueous media: liquid-liquid extraction and solid-phase extraction.

2.1. Method A: Liquid-Liquid Extraction (LLE)

2.1.1. Materials and Reagents:

-

Fermented culture broth

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Organic solvent (e.g., diethyl ether, ethyl acetate)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

2.1.2. LLE Protocol:

-

At the end of the fermentation period, centrifuge the culture broth at 5000 x g for 15 minutes to pellet the fungal biomass.

-

Decant the supernatant (the aqueous phase containing the metabolites).

-

Acidify the supernatant to a pH of approximately 2 with HCl or H₂SO₄ to protonate the carboxylic acid, making it more soluble in organic solvents.

-

Transfer the acidified supernatant to a separatory funnel.

-

Add an equal volume of an organic solvent (e.g., diethyl ether).

-

Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The top layer will be the organic phase containing the this compound.

-

Drain the lower aqueous layer and collect the organic layer.

-

Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize recovery.

-

Combine the organic extracts.

-

Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.

-

Filter to remove the sodium sulfate.

-

Concentrate the organic extract using a rotary evaporator at a low temperature to obtain the crude this compound.

2.2. Method B: Solid-Phase Extraction (SPE)

2.2.1. Materials and Reagents:

-

Fermented culture broth supernatant (acidified as in 2.1.2)

-

SPE cartridges (e.g., C18 or a polymeric sorbent)

-

Methanol (B129727) (for conditioning and elution)

-

Deionized water (for washing)

-

SPE manifold

2.2.2. SPE Protocol:

-

Condition the SPE cartridge by passing 3-5 mL of methanol through it, followed by 3-5 mL of deionized water. Do not let the cartridge run dry.

-

Load the acidified supernatant onto the conditioned SPE cartridge at a slow, controlled flow rate.

-

Wash the cartridge with a small volume of deionized water to remove polar impurities.

-

Elute the this compound from the cartridge with a suitable organic solvent, such as methanol or acetonitrile.

-

Collect the eluate and concentrate it under a gentle stream of nitrogen or using a rotary evaporator.

Part 3: Analysis and Quantification

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound.

3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

3.1.1. Derivatization (Optional but Recommended): To improve the volatility and chromatographic peak shape of this compound, derivatization is often employed. Silylation is a common method.

-

To the dried extract of this compound, add a silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

-

Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

-

Cool the sample to room temperature before injection into the GC-MS.

3.1.2. GC-MS Conditions (Example):

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 minute.

-

Ramp to 200°C at 10°C/min.

-

Ramp to 290°C at 35°C/min, hold for 2 minutes.

-

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

3.2. Quantification: Quantification is achieved by creating a calibration curve using standards of pure this compound (or its derivative). An internal standard can be used to improve accuracy and precision.

Visualizations

Fungal Production of this compound from Sorbic Acid

Caption: Workflow for the fungal production of this compound from sorbic acid.

Isolation and Analysis Workflow for this compound

Caption: General workflow for the isolation and analysis of this compound.

References

"4-Hexenoic acid as a volatile organic compound in plants"

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) are crucial mediators of plant interactions with their environment. Among these, the C6-family of "green leaf volatiles" (GLVs), which includes aldehydes, alcohols, and acids, are rapidly released upon mechanical damage or herbivore attack and play a significant role in plant defense. This technical guide focuses on a specific, yet less-studied member of this family: 4-hexenoic acid. While its saturated counterpart, hexanoic acid, is a well-documented priming agent for plant defense, the role of unsaturated this compound as a plant VOC is an emerging area of interest. This document provides a comprehensive overview of the current understanding of this compound in plants, including its biosynthesis, proposed signaling functions, and detailed analytical protocols for its study.

Biosynthesis of this compound: The Lipoxygenase (LOX) Pathway

This compound is synthesized in plants through the lipoxygenase (LOX) pathway, a metabolic cascade that is activated in response to wounding and various stresses. This pathway utilizes polyunsaturated fatty acids as its primary substrates.

The biosynthesis begins with the release of linoleic acid (18:2) or α-linolenic acid (18:3) from galactolipids in the cell membrane by the action of lipases. Subsequently, lipoxygenase (LOX) catalyzes the dioxygenation of these fatty acids. Depending on the specific LOX isoform, this can result in the formation of different hydroperoxy fatty acids. For the formation of C6 volatiles, the 13-hydroperoxides are the key intermediates[1][2][3].

The 13-hydroperoxy fatty acids are then cleaved by hydroperoxide lyase (HPL), a cytochrome P450 enzyme, into a C6 aldehyde and a C12 ω-oxo-acid[4]. Specifically, 13-hydroperoxy-linolenic acid yields (Z)-3-hexenal, while 13-hydroperoxy-linoleic acid produces hexanal. These aldehydes can then undergo further enzymatic conversions. It is hypothesized that this compound is formed through the oxidation of one of these C6 aldehyde precursors, although the specific enzymes catalyzing this final step in plants are yet to be fully characterized.

References

The Unveiling of Unsaturated Fatty Acids: A Technical History for the Modern Researcher

A comprehensive guide to the pivotal discoveries, experimental protocols, and analytical advancements that shaped our understanding of unsaturated fatty acids.

Introduction

From their initial classification as simple energy storage molecules to their current status as critical signaling mediators and therapeutic targets, the scientific journey of unsaturated fatty acids has been one of continuous discovery and technological innovation. This technical guide provides an in-depth exploration of the history of unsaturated fatty acids, with a focus on the core experimental methodologies and analytical breakthroughs that have enabled their characterization and the elucidation of their biological significance. Designed for researchers, scientists, and drug development professionals, this document offers a detailed look at the foundational experiments that underpin our modern understanding of these vital biomolecules.

Early Discoveries: From Saponification to the Concept of "Fatty Acid"

The story of unsaturated fatty acids begins with the early explorations into the chemical nature of fats and oils. The pioneering work of French chemist Michel Eugène Chevreul in the early 19th century laid the groundwork for lipid chemistry. His meticulous investigations, detailed in his 1823 publication "Recherches chimiques sur les corps gras d'origine animale," systematically unraveled the composition of fats through the process of saponification.[1][2][3][4][5]

The Chevreul Era: Saponification and the Isolation of Fatty Acids

Chevreul's primary method for breaking down fats was saponification, the hydrolysis of fats using an alkali to produce glycerol (B35011) and fatty acid salts, or "soaps." This process was instrumental in his discovery that fats were not simple substances but were composed of a "sweet principle" (glycerol) and various organic acids, which he termed "fatty acids."

One of Chevreul's key innovations was the use of lead salts to separate different types of fatty acids. By converting the fatty acid mixture into their lead salts, he could exploit the differential solubility of these salts in alcohol to separate the more crystalline (saturated) from the more liquid (unsaturated) fatty acids.

Experimental Protocol: Chevreul's Lead Salt Precipitation Method

While Chevreul's original text provides the most detailed account, the following protocol is a reconstruction of the lead salt precipitation method based on his work and later descriptions.[6]

Objective: To separate saturated and unsaturated fatty acids from a saponified fat sample.

Materials:

-

Fat or oil sample

-

Potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) solution

-

Lead acetate (B1210297) solution

-

Ether

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Heating apparatus (water bath)

-

Filtration apparatus

Procedure:

-

Saponification: The fat or oil sample is heated with an aqueous solution of potassium hydroxide or sodium hydroxide to hydrolyze the triglycerides into glycerol and a mixture of fatty acid salts (soap).

-

Precipitation of Lead Salts: A solution of lead acetate is added to the hot soap solution. This causes the precipitation of the lead salts of the fatty acids.

-

Separation of Lead Salts: The mixture is cooled, and the precipitated lead salts are collected by filtration.

-

Fractional Crystallization: The mixture of lead salts is then treated with hot ethanol. The lead salts of saturated fatty acids are less soluble in ethanol and crystallize out upon cooling, while the lead salts of unsaturated fatty acids remain in solution.

-

Isolation of Unsaturated Fatty Acids: The ethanolic solution containing the soluble lead salts of unsaturated fatty acids is separated by filtration.

-

Liberation of Free Fatty Acids: The separated lead salts (both the crystalline saturated fraction and the dissolved unsaturated fraction) are then treated with a strong acid, such as hydrochloric acid or sulfuric acid. This liberates the free fatty acids from their lead salts.

-

Extraction: The free fatty acids are then extracted with ether, and the ether is evaporated to yield the separated saturated and unsaturated fatty acid fractions.

Diagram of Chevreul's Experimental Workflow

Industrial Advancements: The Twitchell Process

Towards the end of the 19th century, the industrial demand for fatty acids and glycerol grew. The Twitchell process, patented by Ernst Twitchell in 1898, provided a more efficient method for splitting fats and oils than traditional saponification.[6][7][8][9] This process utilized a catalyst to hydrolyze fats with steam at atmospheric pressure, making the production of fatty acids more commercially viable.

Experimental Protocol: The Twitchell Process

The following is a generalized protocol for the Twitchell process based on patent descriptions and historical accounts.[6][7][8]

Objective: To hydrolyze triglycerides into free fatty acids and glycerol on an industrial scale.

Materials:

-

Fat or oil feedstock

-

Twitchell reagent (a sulfonated aromatic fatty acid, e.g., from oleic acid, naphthalene, and sulfuric acid)

-

Sulfuric acid (H₂SO₄)

-

Water

-

Steam source

-

Large open tank

Procedure:

-

Acid Washing: The fat or oil is first washed with sulfuric acid to remove impurities.

-

Charging the Reactor: The washed fat is charged into a large, open, wooden or lead-lined tank.

-

Addition of Reagents: Water (25-50% of the fat weight), sulfuric acid (approximately 0.5%), and the Twitchell reagent (0.75-1.25%) are added to the tank.[7]

-

Hydrolysis: The mixture is heated and agitated by bubbling live steam through it for 20-48 hours.[7] The Twitchell reagent acts as a catalyst, emulsifying the fat and promoting the hydrolysis reaction.

-

Separation: After the reaction is complete, the steam is turned off, and the mixture is allowed to settle. The denser glycerol-water layer separates at the bottom and is drawn off.

-

Fatty Acid Recovery: The upper layer, consisting of the free fatty acids, is then washed with hot water to remove any remaining mineral acids and glycerol.

Diagram of the Twitchell Process

The Discovery of Essential Fatty Acids

In the early 20th century, fats were primarily considered a source of calories. However, the groundbreaking work of George and Mildred Burr in 1929 and 1930 revolutionized nutritional science by demonstrating that certain fatty acids are essential for health.[10][11][12][13][14] Their experiments with rats on highly purified, fat-free diets revealed a deficiency syndrome that could be cured by the addition of specific unsaturated fatty acids.[10][12][13]

The Burr and Burr Experiment

The Burrs' meticulous experimental design was crucial to their discovery. They fed rats a highly purified diet devoid of fat and observed the resulting physiological effects.

Experimental Protocol: Burr and Burr's Fat-Free Diet Study

The following protocol is based on the descriptions in their 1929 paper in the Journal of Biological Chemistry.[10][11][12][13][14]

Objective: To investigate the effects of a fat-free diet on the health and growth of rats.

Experimental Diet Composition:

-

Protein: Purified casein

-

Carbohydrate: Purified sucrose

-

Vitamins: A vitamin concentrate (details of which were evolving at the time)

-

Minerals: A salt mixture

-

Fat: Rigorously excluded

Procedure:

-

Animal Model: Young rats were used as the experimental subjects.

-

Dietary Regimen: The rats were fed the purified, fat-free diet ad libitum.

-

Observation: The animals were closely monitored for changes in growth, skin and fur condition, and overall health.

-

Deficiency Syndrome: The Burrs observed a consistent set of symptoms in the rats on the fat-free diet, including retarded growth, scaly skin, inflamed and scaly tails, kidney lesions, and eventual death.[10][12]

-

Supplementation Studies: To identify the curative factor, the deficient rats were supplemented with various fats and fatty acids.

-

Saturated fatty acids: Did not cure the deficiency symptoms.

-

Linolenic acid: Also found to have curative properties.

-

Table 1: Summary of Key Findings from Burr and Burr's Experiments

| Dietary Group | Key Observations | Conclusion |

| Fat-free diet | Stunted growth, scaly skin, tail necrosis, kidney damage, eventual death.[10][12] | A fat-free diet induces a deficiency disease. |

| Supplemented with saturated fatty acids | No improvement in deficiency symptoms. | Saturated fatty acids are not the essential factor. |

| Supplemented with linoleic acid | Reversal of deficiency symptoms and resumption of growth.[10] | Linoleic acid is an essential fatty acid. |

| Supplemented with linolenic acid | Alleviation of deficiency symptoms. | Linolenic acid is also an essential fatty acid. |

Elucidating the Structure of Unsaturated Fatty Acids

The discovery of essential fatty acids spurred further research into the chemical structure of these molecules, particularly the number and position of their double bonds. Several chemical and, later, instrumental methods were developed for this purpose.

Chemical Degradation Methods

Before the advent of modern spectroscopic techniques, the structure of unsaturated fatty acids was painstakingly determined through chemical degradation methods that cleaved the molecule at the site of the double bond.

Ozonolysis, a reaction where ozone cleaves carbon-carbon double bonds, became a powerful tool for determining the position of unsaturation. The mechanism, elucidated by Criegee in 1953, involves the formation of an unstable primary ozonide (molozonide) followed by rearrangement to a more stable secondary ozonide (trioxolane).[15][16][17][18] Subsequent workup of the ozonide yields carbonyl compounds (aldehydes or ketones) or carboxylic acids, the identification of which reveals the location of the original double bond.

Experimental Protocol: Ozonolysis of an Unsaturated Fatty Acid (Generalized)

Objective: To determine the position of the double bond in an unsaturated fatty acid.

Materials:

-

Unsaturated fatty acid (e.g., oleic acid)

-

Ozone (O₃) generator

-

Solvent (e.g., methanol, dichloromethane)

-

Reducing agent (e.g., zinc dust, dimethyl sulfide) or Oxidizing agent (e.g., hydrogen peroxide)

-

Apparatus for low-temperature reactions (e.g., dry ice/acetone (B3395972) bath)

-

Analytical equipment for identifying the cleavage products (e.g., gas chromatography)

Procedure:

-

Ozonolysis Reaction: The unsaturated fatty acid is dissolved in a suitable solvent at a low temperature (typically -78 °C). A stream of ozone is then bubbled through the solution until the reaction is complete (often indicated by a blue color from unreacted ozone).[15]

-

Work-up:

-

Reductive Work-up: The resulting ozonide is treated with a reducing agent, such as zinc dust and water or dimethyl sulfide, to yield aldehydes.[19]

-

Oxidative Work-up: The ozonide is treated with an oxidizing agent, such as hydrogen peroxide, to yield carboxylic acids.

-

-

Product Analysis: The resulting cleavage products are then identified using appropriate analytical techniques. For example, if the ozonolysis of oleic acid (an 18-carbon monounsaturated fatty acid) followed by oxidative work-up yields nonanoic acid (a 9-carbon carboxylic acid) and azelaic acid (a 9-carbon dicarboxylic acid), it confirms that the double bond was at the C-9 position.[4]

Diagram of Ozonolysis for Structure Determination

Oxidation with potassium permanganate (B83412) (KMnO₄) was another method used to cleave the double bonds of unsaturated fatty acids. Depending on the reaction conditions (e.g., temperature, pH), this could yield diols or cleave the chain to produce carboxylic acids.

Experimental Protocol: Permanganate Oxidation for Qualitative Analysis

Objective: To qualitatively test for the presence of unsaturation in a fat or oil.

Materials:

-

Fat or oil sample

-

Potassium permanganate (KMnO₄) solution (e.g., 0.02 M)

-

Solvent (e.g., acetone or a specialized solvent like Volasil)

-

Test tubes or flasks

Procedure:

-

Sample Preparation: A small amount of the fat or oil is dissolved in a suitable solvent.

-

Titration: The potassium permanganate solution, which is purple, is added dropwise to the fat/oil solution with shaking.

-

Observation: If the fat or oil is unsaturated, the purple color of the permanganate will disappear as it is reduced. The reaction continues until all the double bonds have reacted, at which point the addition of more permanganate will result in a persistent purple or brown color. The amount of permanganate solution consumed can be used to semi-quantitatively compare the degree of unsaturation between different samples.

The Rise of Instrumental Analysis

The mid-20th century witnessed a paradigm shift in the analysis of fatty acids with the development of powerful instrumental techniques. These methods provided unprecedented resolution and sensitivity, revolutionizing the field of lipid research.

Gas-Liquid Chromatography (GLC)

The invention of gas-liquid chromatography by A.T. James and A.J.P. Martin in 1952 was a watershed moment for fatty acid analysis.[12][20][21][22] This technique allowed for the separation of complex mixtures of fatty acids with high efficiency. For GC analysis, fatty acids are typically converted to their more volatile methyl esters (FAMEs).

Experimental Protocol: Early Gas-Liquid Chromatography of Fatty Acid Methyl Esters (FAMEs)

The following is a generalized protocol based on the early work in the field.

Objective: To separate and identify the fatty acid composition of a sample.

Materials:

-

Lipid sample

-

Reagents for transesterification (e.g., methanolic HCl, boron trifluoride in methanol)

-

Organic solvent (e.g., hexane)

-

Gas chromatograph with a packed column (early columns often used celite coated with a high-boiling point liquid like a silicone grease or a polyester)

-

Detector (early detectors included the gas-density balance and later the flame ionization detector)

-

Carrier gas (e.g., nitrogen, argon)

Procedure:

-

Preparation of FAMEs: The lipid sample is transesterified to convert the fatty acids into their methyl esters. A common method involves heating the sample with a reagent like 14% boron trifluoride in methanol.

-

Extraction: The FAMEs are extracted into an organic solvent such as hexane.

-

Injection: A small volume of the FAMEs solution is injected into the heated injection port of the gas chromatograph, where it is vaporized.

-

Separation: The vaporized FAMEs are carried by an inert gas through the column. Separation occurs based on the differential partitioning of the FAMEs between the mobile gas phase and the stationary liquid phase. Generally, for a given chain length, unsaturated FAMEs elute before their saturated counterparts on polar columns.

-

Detection: As the separated FAMEs exit the column, they are detected. The retention time (the time it takes for a compound to travel through the column) is used for qualitative identification by comparison with standards.

-

Quantification: The area under each peak is proportional to the amount of the corresponding FAME, allowing for quantitative analysis.

Table 2: Typical Elution Order of C18 FAMEs on a Polar GC Column

| Fatty Acid Methyl Ester | Structure | Relative Retention Time |

| Methyl linolenate | 18:3n-3 | Fastest |

| Methyl linoleate | 18:2n-6 | Intermediate |

| Methyl oleate | 18:1n-9 | Slower |

| Methyl stearate | 18:0 | Slowest |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The first applications of nuclear magnetic resonance (NMR) spectroscopy to fatty acids in the late 1950s provided a non-destructive method for structural analysis.[23] ¹H NMR, in particular, proved valuable for determining the degree of unsaturation and for distinguishing between different types of protons in the fatty acid chain.

Key ¹H NMR Signals for Unsaturated Fatty Acids:

-

Olefinic protons (-CH=CH-): ~5.3 ppm

-

Bis-allylic protons (=CH-CH₂-CH=): ~2.8 ppm

-

Allylic protons (-CH₂-CH=): ~2.0 ppm

-

α-methylene protons (-CH₂-COOH): ~2.3 ppm

-

Terminal methyl protons (-CH₃): ~0.9 ppm

By integrating the areas of these signals, the relative proportions of different types of fatty acids (saturated, monounsaturated, polyunsaturated) in a mixture can be determined without the need for derivatization.[24]

Diagram of a Conceptual ¹H NMR Spectrum of an Unsaturated Fatty Acid

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), has become an indispensable tool for the definitive identification and structural elucidation of fatty acids. Early work in the late 1950s by Ryhage and Stenhagen demonstrated the potential of MS for analyzing fatty acid methyl esters.[25]

The fragmentation patterns of FAMEs under electron ionization (EI) can provide information about the chain length and presence of functional groups. However, determining the exact position of double bonds from the mass spectra of standard FAMEs can be challenging due to ion migration. To overcome this, derivatization techniques have been developed to "fix" the position of the double bond. One such method involves the preparation of picolinyl esters, which direct fragmentation in a way that is informative of the double bond location.

Experimental Protocol: Preparation of Picolinyl Esters for MS Analysis

Objective: To derivatize fatty acids to enable the determination of double bond position by mass spectrometry.

Materials:

-

Fatty acid sample

-

Thionyl chloride (SOCl₂)

-

3-Pyridylcarbinol (3-picolyl alcohol)

-

Anhydrous solvent (e.g., hexane)

-

Apparatus for refluxing

Procedure:

-

Formation of the Acid Chloride: The fatty acid is reacted with thionyl chloride to form the corresponding fatty acyl chloride.

-

Esterification: The fatty acyl chloride is then reacted with 3-pyridylcarbinol to form the picolinyl ester.

-

Purification: The resulting picolinyl ester is purified, typically by chromatography.

-

GC-MS Analysis: The purified picolinyl ester is then analyzed by GC-MS. The nitrogen atom in the picolinyl group directs fragmentation upon electron ionization, leading to a series of characteristic ions that allow for the unambiguous determination of the position of double bonds and other structural features along the fatty acid chain.

Conclusion

The journey of discovery for unsaturated fatty acids, from Chevreul's foundational work to the sophisticated analytical techniques of today, highlights the interplay between chemical methodology and biological understanding. The detailed experimental protocols and the evolution of analytical instrumentation described in this guide provide a technical framework for appreciating the scientific rigor that has defined this field. For today's researchers, a deep understanding of this history is not merely academic; it provides context for current research, informs the development of new analytical methods, and inspires novel approaches to harnessing the therapeutic potential of these remarkable molecules.

References

- 1. Recherches Chimiques sur les corps gras d'origine Animale by Chevreul, Michel Eugene: Good Hardcover (1823) 1st Edition., Signed by Author(s) | Emerald Booksellers [abebooks.com]

- 2. Recherches chimiques sur les corps gras d'origine animale by M. E. Chevreul | Open Library [openlibrary.org]

- 3. Michel-Eugene Chevreul’s Fat & Soap Experiments | Animal Fat & Soap: Experiments [lowengardprojects1.hcommons.org]

- 4. Recherches chimiques sur les corps gras d'origine animale | DPLA [dp.la]

- 5. Contribution of Chevreul to lipid chemistry | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 6. aocs.org [aocs.org]

- 7. Twitchell Process [drugfuture.com]

- 8. US2005447A - Apparatus for splitting fats - Google Patents [patents.google.com]

- 9. scirp.org [scirp.org]

- 10. Essential Fatty Acids: The Work of George and Mildred Burr - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nutrition classics from The Journal of Biological Chemistry 82:345-67, 1929. A new deficiency disease produced by the rigid exclusion of fat from the diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gas–liquid chromatography: the separation and identification of the methyl esters of saturated and unsaturated acids from formic acid to n-octadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Essential fatty acids: the work of George and Mildred Burr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ozonolysis - Wikipedia [en.wikipedia.org]

- 16. Supplemental Topics [www2.chemistry.msu.edu]

- 17. Ozonolysis - Criegee Mechanism [organic-chemistry.org]

- 18. Mechanism of Ozonolysis | Semantic Scholar [semanticscholar.org]

- 19. ch.ic.ac.uk [ch.ic.ac.uk]

- 20. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 21. Gas-liquid partition chromatography; the separation and micro-estimation of volatile fatty acids from formic acid to dodecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [PDF] Gas-liquid partition chromatography: the separation and micro-estimation of volatile fatty acids from formic acid to dodecanoic acid | Semantic Scholar [semanticscholar.org]

- 23. Analysis of fatty acid methyl esters by a gas--liquid chromatography--chemical ionization mass spectrometry computer system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. scispace.com [scispace.com]

4-Hexenoic Acid Derivatives: A Technical Guide to Their Synthesis and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexenoic acid is an unsaturated fatty acid that, along with its derivatives, is gaining attention in the scientific community for its diverse biological activities. These compounds share structural similarities with other short-chain fatty acids (SCFAs) that are known to play crucial roles in cellular signaling and metabolism. This technical guide provides an in-depth overview of this compound derivatives, focusing on their synthesis, potential therapeutic uses, and the underlying molecular mechanisms. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various organic chemistry routes. The specific methodology depends on the desired substitutions and stereochemistry of the final product. Below are detailed protocols for the synthesis of key this compound derivatives.

Experimental Protocol: Synthesis of (E)-4-Methyl-4-Hexenoic Acid

This protocol describes a facile synthesis of an (E)-4-methyl-4-hexenoic acid substituted pyridine (B92270) analogue of mycophenolic acid, which is a potent inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1]

Materials:

-

p-toluenesulfonic acid monohydrate

-

Ether

-

Methyl orthoacetate

-

Propionic acid

-

Sodium cyanide

-

2-propanol saturated with ammonia

-

Manganese oxide

-

Dichloromethane

-

Celite

-

Potassium hydroxide (B78521)

-

5% HCl solution

-

Ethyl acetate

Procedure:

-

Acetal (B89532) Protection: A mixture of 6-methyl-2-pyridinecarboxaldehyde (3.5 g, 41.3 mmol), 1,2-ethanediol (9 mL, 161 mmol), and p-toluenesulfonic acid monohydrate (0.2 g, 1 mmol) in benzene (250 mL) is heated at reflux for 2 days using a Dean-Stark trap. After cooling, the solution is washed with 5% sodium hydroxide and water, dried, and concentrated to yield the acetal.[1]

-

Lithiated Intermediate Formation: The acetal is lithiated with phenyllithium at -20°C in ether and then treated with methacrolein to afford the key intermediate for the Claisen rearrangement.[1]

-

Claisen Rearrangement: The intermediate is rearranged using methyl orthoacetate in the presence of a catalytic amount of propionic acid at 138°C for 2 hours.[1]

-

Amide Formation: The product from the previous step is treated with sodium cyanide in 2-propanol saturated with ammonia, followed by the addition of manganese oxide. The mixture is stirred for 4 hours at 0°C.[1]

-

Hydrolysis: The resulting ethyl ester is hydrolyzed using a 0.5 M potassium hydroxide solution in ethanol at room temperature for 2 hours. The mixture is then acidified to pH 3 with 5% HCl.[1]

-

Extraction and Purification: The aqueous solution is extracted with ethyl acetate, and the organic layer is dried and concentrated. The crude product is purified by flash chromatography.[1]

Experimental Protocol: Synthesis of 4-Amino-5-Hexenoic Acid (Vigabatrin)

This protocol outlines a process for preparing 4-amino-5-hexenoic acid, a known anti-epileptic drug, starting from succinimide.[2]

Materials:

-

Succinimide

-

Hydride donor (e.g., sodium borohydride)

-

Alcoholic solvent (e.g., ethanol)

-

Protic acid (e.g., HCl)

-

Basic reagent (e.g., ethylmagnesium bromide)

-

Vinyl magnesium halide reagent (e.g., vinyl magnesium chloride)

-

THF or Toluene

-

6 N HCl

Procedure:

-

Reduction of Succinimide: Succinimide is reduced with a hydride donor in an alcoholic solvent in the presence of a protic acid to produce a 5-alkoxy-2-pyrrolidone intermediate.[2]

-

Formation of 5-vinyl-2-pyrrolidone: The 5-alkoxy-2-pyrrolidone intermediate is treated with one equivalent of a basic reagent to deprotonate the lactam, followed by the addition of at least one equivalent of a vinyl magnesium halide reagent in the same reaction vessel.[2]

-

Hydrolysis: The resulting 5-vinyl-2-pyrrolidone is hydrolyzed by heating under reflux in 6 N HCl for 6 hours. The mixture is then concentrated, diluted with water, washed, and dried to yield 4-amino-5-hexenoic acid.[2][3]

Potential Uses and Biological Activities

This compound derivatives have demonstrated a range of biological activities, suggesting their potential in various therapeutic areas.

Histone Deacetylase (HDAC) Inhibition

Several derivatives of hexenoic and hexadienoic acids have been identified as potent inhibitors of histone deacetylases (HDACs).[2][4] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy.

Table 1: HDAC Inhibitory Activity of Selected Hexenoic Acid Derivatives

| Compound | Target HDAC Isoform(s) | IC50 (µM) | Reference |

| 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me) | Selected HDAC isoforms | ~30-fold lower than PBA | [2] |

| Arylsulfinyl-2,4-hexadienoic acid hydroxyamides | Total HDACs | Down to 0.040 | [4] |

Experimental Protocol: In Vitro HDAC Activity Assay (Fluorometric)

This protocol describes a common method for measuring HDAC activity and the inhibitory potential of test compounds.[3][5][6]

Materials:

-

Recombinant HDAC enzyme or nuclear extract

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

HDAC inhibitor control (e.g., Trichostatin A or SAHA)

-

Developer (e.g., Trypsin)

-

Stop solution

-

Black 96-well microplate

-

Microplate fluorescence reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the HDAC assay buffer, the fluorogenic substrate, and the test compound at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding the HDAC enzyme to each well. Include wells with a known HDAC inhibitor as a positive control and wells with only the solvent (DMSO) as a negative control.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Development: Add the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).[3][6]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Antiproliferative and Cytotoxic Activity

Consistent with their HDAC inhibitory activity, certain this compound derivatives have demonstrated antiproliferative effects against cancer cell lines.

Table 2: Antiproliferative Activity of Selected Hexenoic Acid Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 6-(1-phenylmethyl-1H-indol-3-yl)-2,4-dioxo-5-hexenoic acid | MOLT-4 (Leukemia) | 14.9 | [7] |

| Arylsulfinyl-2,4-hexadienoic acid hydroxyamides | CEM (Leukemia) | ~1.5 | [4] |

G Protein-Coupled Receptor (GPCR) Activation

Short-chain fatty acids are known ligands for G protein-coupled receptors GPR41 (FFAR3) and GPR43 (FFAR2).[8] The activation of these receptors by this compound derivatives is a plausible mechanism for some of their biological effects. The potency of activation is dependent on the carbon chain length of the fatty acid, with pentanoate being a potent agonist for GPR41.[8]

STAT5 Signaling Pathway Activation

Certain short-chain fatty acid derivatives have been shown to induce prolonged phosphorylation and activation of Signal Transducer and Activator of Transcription 5 (STAT5).[9] This signaling pathway is crucial for cell proliferation and survival.

Experimental Protocol: Western Blot for STAT5 Phosphorylation

This protocol provides a method to assess the phosphorylation status of STAT5 in response to treatment with this compound derivatives.[7][8][10][11]

Materials:

-

Cell line of interest

-

This compound derivative for treatment

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-STAT5 and anti-total-STAT5)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the this compound derivative for the desired time points. Lyse the cells on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against total STAT5 to normalize for protein loading.

Antimicrobial and Neuroprotective Potential

Derivatives of this compound have also been investigated for their antimicrobial and neuroprotective properties. Some studies have reported minimum inhibitory concentrations (MICs) against various bacterial strains.[12] Additionally, related phenolic acids have shown neuroprotective effects in vitro against oxidative stress and excitotoxicity.[9]

Table 3: Antimicrobial Activity of Selected Hexenoic Acid Derivatives

| Compound/Derivative | Microorganism | MIC (mg/L) | Reference |

| Hexanoic Acid | E. coli | >250 | [12] |

| Hexanoic Acid | Salmonella | >250 | [12] |

Conclusion